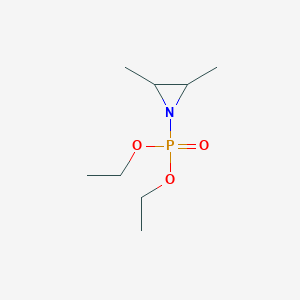
2-(3-Aminobenzoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-(3-Aminobenzoyl)benzoic acid involves a base-promoted aerobic cascade reaction. This method is regiospecific and allows for the formation of the compound in an atom-economical manner. The reaction typically involves the use of a base such as sodium hydroxide and an oxidizing agent under aerobic conditions .
Another method involves a one-pot synthesis where 2-aminobenzoic acid is reacted with benzoyl chloride in the presence of a base. This method is operationally simple, environmentally friendly, and provides high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Aminobenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-Aminobenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Aminobenzoyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoyl group can participate in hydrophobic interactions. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzophenone-2′-carboxylic acid: Similar structure but with different substitution patterns.
Anthranilic acid: Lacks the benzoyl group.
Tolfenamic acid: Contains a similar benzoyl group but with different functional groups attached.
Uniqueness
2-(3-Aminobenzoyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6268-18-4 |
|---|---|
Molekularformel |
C14H11NO3 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
2-(3-aminobenzoyl)benzoic acid |
InChI |
InChI=1S/C14H11NO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h1-8H,15H2,(H,17,18) |
InChI-Schlüssel |
GLPFSDPAITZWBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14740048.png)
![1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14740070.png)


![2-O-tert-butyl 4-O-ethyl 5-[3-[3-[[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]amino]-3-oxopropyl]sulfanylpropanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14740100.png)



![(2Z,7Z,11Z,17Z)-2,21,22,23,24-Pentaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaene](/img/structure/B14740109.png)


